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Compound of Interest

Compound Name: 1-Ethylhexyl tiglate

CAS No.: 94133-92-3

Cat. No.: B1587912

Get Quote

This document provides an in-depth technical guide for the spectroscopic analysis of 1-
Ethylhexyl tiglate (CAS 94133-92-3), a key compound in the flavor and fragrance industries.

[1][2] As drug development and quality control demand unambiguous molecular

characterization, a multi-technique spectroscopic approach is not just best practice; it is

essential. This guide moves beyond mere data presentation to explore the causality behind

methodological choices, offering field-proven insights into data acquisition and interpretation for

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Our objective is to equip researchers, scientists, and quality assurance professionals with a

robust framework for the structural elucidation of 1-Ethylhexyl tiglate, ensuring scientific

integrity at every step.

Molecular Structure: The Foundation of Spectral
Interpretation
Before delving into instrumental analysis, a foundational understanding of the target molecule's

structure is paramount. 1-Ethylhexyl tiglate (IUPAC name: (E)-2-ethylhexyl 2-methylbut-2-
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enoate) is an ester composed of two key moieties: the α,β-unsaturated tiglate group and the

branched 2-ethylhexyl alcohol group.

Tiglate Moiety: This portion contains the ester carbonyl (C=O), a carbon-carbon double bond

(C=C), and two methyl groups. The (E)-stereochemistry of the double bond is a critical

structural feature.

2-Ethylhexyl Moiety: This C8 alkyl chain is branched, which introduces structural complexity

that must be resolved by spectroscopic means.

A clear numbering system is crucial for unambiguous spectral assignment, as illustrated below.

Caption: Molecular structure of 1-Ethylhexyl tiglate.

¹H NMR Spectroscopy: Mapping the Proton
Environment
Proton Nuclear Magnetic Resonance (¹H NMR) is the cornerstone of structural elucidation,

providing precise information about the chemical environment, quantity, and connectivity of

protons in a molecule.

Expertise & Experience: Predicting the Spectrum
Based on the known effects of shielding/deshielding and spin-spin coupling, we can predict the

¹H NMR spectrum. The ester functionality and C=C double bond significantly deshield adjacent

protons, shifting them downfield. The complex splitting patterns anticipated in the 2-ethylhexyl

chain necessitate a high-field instrument (e.g., ≥400 MHz) for baseline resolution.

Predicted ¹H NMR Data
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Assigned
Proton(s)

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

Hβ (on C3) ~6.8 Quartet (q) 1H

Vinylic proton,

deshielded by

C=C and C=O.

Coupled to C4

methyl protons.

H1' (on C1') ~4.0-4.1 Multiplet (m) 2H

Protons on

carbon attached

to the ester

oxygen, highly

deshielded.

C2-Me (on C2) ~1.8
Singlet (s) or

narrow d
3H

Allylic methyl

protons. Weakly

coupled to Hβ.

C4 (on C3) ~1.7 Doublet (d) 3H

Vinylic methyl

protons, coupled

to Hβ.

H3' (on C2') ~1.5 Multiplet (m) 1H

Methine proton

on the branched

alkyl chain.

Alkyl Chain

(CH₂)
~1.2-1.4 Multiplet (m) 8H

Overlapping

signals from the

four methylene

groups in the

hexyl chain.

Terminal CH₃ ~0.9 Triplet (t) 6H

Signals from the

two terminal

methyl groups

(C8' and C10').
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Trustworthiness: A Self-Validating Protocol
This protocol is designed to produce high-quality, reproducible data.

Step-by-Step ¹H NMR Acquisition Protocol:

Sample Preparation: Dissolve ~5-10 mg of 1-Ethylhexyl tiglate in ~0.7 mL of deuterated

chloroform (CDCl₃). CDCl₃ is an excellent choice due to its high solubility for esters and its

residual solvent peak at 7.26 ppm, which serves as a convenient internal reference.[3] Add a

small amount of tetramethylsilane (TMS) as the primary chemical shift reference (δ 0.00

ppm).

Instrument Setup (400 MHz Spectrometer):

Insert the sample into the magnet.

Lock onto the deuterium signal of the CDCl₃.

Shim the magnetic field to achieve high homogeneity, aiming for a narrow TMS peak

shape.

Acquisition:

Acquire the spectrum using standard parameters: spectral width of ~12 ppm, acquisition

time of ~4 seconds, relaxation delay of 2 seconds, and 16 scans.

Data Processing:

Apply Fourier transformation to the Free Induction Decay (FID).

Phase correct the spectrum manually.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate all peaks to determine the relative proton ratios.

Caption: ¹H NMR acquisition and processing workflow.
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¹³C NMR Spectroscopy: Probing the Carbon
Skeleton
While ¹H NMR maps the protons, ¹³C NMR spectroscopy reveals the carbon framework of the

molecule. Due to the low natural abundance of the ¹³C isotope, this technique is less sensitive

but provides critical data on the number and type of carbon atoms.

Expertise & Experience: Predicting the Spectrum
The chemical shift of a carbon atom is highly dependent on its hybridization and the

electronegativity of its neighbors. The carbonyl carbon of the ester will be the most downfield

signal. The sp² carbons of the double bond will appear in the olefinic region, while the sp³

carbons of the 2-ethylhexyl chain will be found upfield. Data from similar esters like ethyl tiglate

and hexyl tiglate can help refine these predictions.[4][5]

Predicted ¹³C NMR Data
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Assigned Carbon(s)
Predicted Chemical Shift
(δ, ppm)

Rationale

C1 (C=O) ~167
Ester carbonyl carbon, highly

deshielded.

C3 ~138 sp² carbon of the C=C bond.

C2 ~128
sp² carbon of the C=C bond,

attached to the ester group.

C1' ~68
sp³ carbon bonded to the

electronegative ester oxygen.

C2', C3', C4', C5', C6' ~23-40

sp³ carbons of the alkyl chain.

Specific assignment requires

advanced techniques.

C2-Me ~14
sp³ methyl carbon attached to

the C=C bond.

C4 ~12
sp³ methyl carbon attached to

the C=C bond.

C8', C10' ~11-14
sp³ terminal methyl carbons of

the alkyl chain.

Trustworthiness: A Self-Validating Protocol
To ensure accurate assignment, especially within the crowded alkyl region, a DEPT

(Distortionless Enhancement by Polarization Transfer) experiment is essential.

Step-by-Step ¹³C NMR and DEPT Acquisition Protocol:

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher

concentration (~20-30 mg) may be beneficial to reduce acquisition time.

Instrument Setup (100 MHz for ¹³C on a 400 MHz ¹H system):

Use the same lock and shim settings from the ¹H experiment.
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Tune the carbon probe.

Acquisition:

Standard ¹³C: Acquire a proton-decoupled spectrum. This results in all carbon signals

appearing as singlets. Due to lower sensitivity, several hundred to a few thousand scans

may be required.

DEPT-135: Run a DEPT-135 experiment. In this spectrum, CH and CH₃ signals will

appear as positive peaks, while CH₂ signals will be negative peaks. Quaternary carbons

(like C1 and C2) will be absent.

DEPT-90: Run a DEPT-90 experiment, which will show only CH (methine) signals.

Data Processing:

Process the spectra similarly to the ¹H NMR data.

By comparing the standard ¹³C, DEPT-135, and DEPT-90 spectra, all carbon signals can

be unambiguously assigned to their respective types (C, CH, CH₂, or CH₃).

Infrared (IR) Spectroscopy: Identifying Functional
Groups
IR spectroscopy is a rapid and powerful technique for identifying the functional groups present

in a molecule by measuring the absorption of infrared radiation, which excites molecular

vibrations.

Expertise & Experience: Predicting Key Absorbances
The IR spectrum of 1-Ethylhexyl tiglate will be dominated by features characteristic of an α,β-

unsaturated ester. The key is to look for the C=O and C=C stretching frequencies, which are

slightly lower than in their saturated counterparts due to resonance. General IR correlation

tables provide a reliable basis for these predictions.[6][7]

Predicted IR Absorption Bands
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Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

~2960-2850 Strong C-H Stretch sp³ C-H (Alkyl)

~1720 Strong, Sharp C=O Stretch α,β-Unsaturated Ester

~1650 Medium C=C Stretch Alkene

~1250 Strong C-O Stretch Ester

Trustworthiness: A Self-Validating Protocol
Modern Attenuated Total Reflectance (ATR) FTIR spectroscopy provides a simple, fast, and

reproducible method for analyzing liquid samples.

Step-by-Step ATR-FTIR Acquisition Protocol:

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

Run a background scan to measure the ambient atmosphere (H₂O, CO₂), which will be

automatically subtracted from the sample spectrum.

Sample Application: Place a single drop of neat 1-Ethylhexyl tiglate directly onto the ATR

crystal.

Acquisition: Lower the ATR press to ensure good contact between the sample and the

crystal. Co-add 16 or 32 scans to obtain a high signal-to-noise ratio spectrum. The typical

range is 4000-400 cm⁻¹.

Data Processing & Cleaning:

The resulting spectrum is ready for analysis after automatic background subtraction.

Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab

wipe.

Mass Spectrometry: Determining Molecular Weight
and Fragmentation
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Mass Spectrometry (MS) provides the molecular weight of a compound and, through

fragmentation analysis, offers a fingerprint for its structure. Gas Chromatography-Mass

Spectrometry (GC-MS) is the ideal technique for a volatile, thermally stable compound like 1-
Ethylhexyl tiglate.

Expertise & Experience: Predicting the Fragmentation
Pattern
Under standard Electron Ionization (EI) conditions (70 eV), the molecular ion (M⁺) will be

formed. This high-energy ion will then undergo characteristic fragmentation. For esters, key

fragmentation pathways include cleavage at the ester linkage and McLafferty rearrangements.

The predicted monoisotopic mass is 212.17763 Da.[8]

Predicted Mass Spectrum Fragments (EI-MS)
m/z Predicted Fragment Rationale

212 [C₁₃H₂₄O₂]⁺ Molecular Ion (M⁺)

113 [C₈H₁₇]⁺
Loss of the tiglate radical,

forming the 2-ethylhexyl cation.

100 [C₅H₈O₂]⁺

McLafferty rearrangement: loss

of octene (C₈H₁₆) from the M⁺

peak.

83 [C₅H₇O]⁺

Tigloyl cation, resulting from

cleavage of the ester C-O

bond. This is often a prominent

peak for tiglate esters.

55 [C₄H₇]⁺
Further fragmentation of the

alkyl chain or tiglate moiety.

Trustworthiness: A Self-Validating Protocol
A standard GC-MS protocol ensures reliable separation and ionization.

Step-by-Step GC-MS Acquisition Protocol:
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Sample Preparation: Prepare a dilute solution of 1-Ethylhexyl tiglate (~100 ppm) in a

volatile solvent like dichloromethane or ethyl acetate.

GC Setup:

Column: Use a standard non-polar column (e.g., 30 m x 0.25 mm DB-5ms or HP-5ms).

Injection: Inject 1 µL using a split injection mode (e.g., 50:1 split ratio) to avoid overloading

the column.

Temperature Program: Start at 60°C, hold for 2 minutes, then ramp at 10°C/min to 280°C

and hold for 5 minutes.

MS Setup (EI Source):

Set the ion source temperature to ~230°C and the quadrupole temperature to ~150°C.

Acquire data in full scan mode over a mass range of m/z 40-450.

Data Analysis:

Identify the peak corresponding to 1-Ethylhexyl tiglate in the total ion chromatogram

(TIC).

Extract the mass spectrum for that peak.

Compare the molecular ion and fragmentation pattern to the predicted values and library

data if available.

Conclusion
The unambiguous structural characterization of 1-Ethylhexyl tiglate is achieved not by a

single technique, but by the logical integration of multiple spectroscopic datasets. ¹H and ¹³C

NMR define the precise carbon and proton framework, IR spectroscopy confirms the presence

of key functional groups, and Mass Spectrometry validates the molecular weight and provides

a structural fingerprint through fragmentation. By following the robust, self-validating protocols

outlined in this guide, researchers and analysts can generate high-quality, reliable data,

ensuring the identity, purity, and quality of this important compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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